(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(furan-3-yl)ethyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(2-1-12-5-8-17-10-12)14-6-3-11-4-7-16-9-11/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVVDEGLNONUJA-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C=CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1CCNC(=O)/C=C/C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of the Furan and Thiophene Precursors: The furan and thiophene rings are synthesized separately using standard organic synthesis techniques.
Formation of the Acrylamide Moiety: The acrylamide group is introduced through a reaction involving acryloyl chloride and an amine derivative.
Coupling Reaction: The furan and thiophene precursors are coupled with the acrylamide moiety under specific reaction conditions, often involving a catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of acrylamides, including (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activities of several acrylamide derivatives, revealing that certain compounds showed potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for the most active derivatives ranged from 0.22 to 0.25 µg/mL, indicating their potential as effective antimicrobial agents .
1.2 Anti-Melanogenic Properties
Another area of interest is the anti-melanogenic activity of similar compounds. Research has shown that certain thiophene and furan derivatives can inhibit tyrosinase, an enzyme crucial for melanin production. The compound this compound may contribute to this effect, although specific data on this compound's efficacy is still required .
1.3 Pain Relief and Neuropathic Pain
The pharmacological profile of related acrylamide compounds has been explored in pain management studies. For instance, derivatives were tested in mouse models for their ability to alleviate neuropathic pain induced by chemotherapy agents like oxaliplatin. These studies indicated that structural modifications could enhance the analgesic properties of these compounds, suggesting potential therapeutic uses in pain relief .
Material Science Applications
2.1 Organic Electronics
Compounds like this compound are being investigated for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the furan and thiophene moieties can enhance charge transport and luminescence efficiency. Research indicates that such compounds can serve as promising candidates for developing advanced materials in optoelectronic devices .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide exerts its effects involves:
Molecular Targets: The compound targets HDACs, particularly HDAC8, which play a role in the removal of acetyl groups from histone proteins, thereby influencing gene expression.
Pathways Involved: By inhibiting HDACs, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Ligand Conjugates with Estrogen Receptor Affinity
- Structure: (E/Z)-3-(Furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-N-methyl-2-(3,4,5-trimethoxyphenyl)acrylamide.
- Key Differences: Incorporates a bulky endoxifen-derived phenoxyethyl group and a trimethoxyphenyl substituent.
- Properties : Molecular weight = 796.3656; synthesized using EDC/HOBt catalysis.
- Activity : Designed as a selective estrogen receptor modulator (SERM), with enhanced receptor binding due to the hydroxyphenyl and trimethoxyphenyl groups.
Comparison :
- Target Specificity : Compound 3m targets estrogen receptors, while the parent compound lacks the endoxifen motif, likely reducing estrogenic activity.
- Molecular Weight : The parent compound (~287 g/mol, estimated) is significantly smaller than 3m (796.36 g/mol), suggesting differences in pharmacokinetics (e.g., solubility, membrane permeability).
Cyclopropane Derivatives with Boron Functionality
- Structure : (1S,2R,3S)-N,N-diethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(thiophen-3-yl)cyclopropane-1-carboxamide.
- Key Differences : Contains a cyclopropane ring and a boronate ester, synthesized via asymmetric radical cyclopropanation.
- Properties : High diastereomeric ratio (>20:1 dr) and enantiomeric excess (91–92% ee).
Comparison :
- Structural Complexity : The cyclopropane and boron groups in 3q enable applications in catalysis or as a synthetic intermediate, unlike the simpler acrylamide backbone of the parent compound.
- Stereochemistry : The parent compound lacks chiral centers, whereas 3q’s stereochemistry is critical for its reactivity and biological interactions.
EP2 Antagonists and Anti-inflammatory Agents
- Structure : (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
- Key Differences : Indazole substituent and trimethoxyphenyl group.
- Purity >97% (LCMS).
Comparison :
- Bioactivity : The parent compound’s thiophene and furan substituents may confer distinct receptor interactions compared to 6t’s indazole or 2’s methoxyphenyl groups.
- Polarity : The hydroxyl and methoxy groups in Compound 2 enhance hydrophilicity, whereas the parent compound’s heterocycles may increase lipophilicity.
μ-Opioid Receptor Agonists
Comparison :
- Receptor Targeting: FH321’s dimethylamino group facilitates G protein-biased μ-opioid receptor activation, a feature absent in the parent compound.
Biological Activity
(E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan moiety and a thiophene ring, which are known for their diverse biological activities. The structural formula can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets such as receptors or enzymes. The presence of heterocyclic rings allows for high-affinity binding to these targets, potentially modulating their activity.
Potential Targets:
- Nicotinic Acetylcholine Receptors (nAChRs) : Similar compounds have been shown to act as positive allosteric modulators of nAChRs, influencing neurotransmission and pain pathways .
- Enzymatic Pathways : The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties .
1. Antinociceptive Activity
Recent studies have indicated that related compounds exhibit significant antinociceptive effects in animal models. For instance, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide demonstrated pain-relieving properties in a mouse model of neuropathic pain .
2. Anxiolytic Effects
Research has shown that derivatives of this compound can induce anxiolytic-like effects in mice, particularly through modulation of nAChRs at low doses .
3. Antimicrobial Properties
Certain derivatives have been evaluated for their antimicrobial activity against various pathogens. Studies reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity, particularly against Staphylococcus aureus and Staphylococcus epidermidis .
Study 1: Antinociceptive Activity in Mice
In a controlled study involving oxaliplatin-induced neuropathic pain models, the compound exhibited significant pain relief compared to control groups. Behavioral assessments indicated reduced pain sensitivity and increased mobility .
Study 2: Anxiolytic-Like Activity
A separate investigation assessed the anxiolytic effects using the elevated plus maze test. Results showed that the compound effectively reduced anxiety-like behaviors after acute and chronic administration .
Data Summary
The following table summarizes the biological activities observed for this compound and related compounds:
Q & A
Q. What are the standard synthetic routes for (E)-N-(2-(furan-3-yl)ethyl)-3-(thiophen-3-yl)acrylamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Activation of carboxylic acids (e.g., α-bromoacrylic acid) using coupling agents like EDCI in DMF under ice-cooled conditions to form intermediates.
- Step 2 : Reaction of the activated intermediate with amines (e.g., 2-(furan-3-yl)ethylamine) to form the acrylamide bond.
- Step 3 : Purification via column chromatography (e.g., using ethyl acetate/petroleum ether gradients) and characterization via H/C NMR, MS, and elemental analysis to confirm purity and structure .
Q. How is the E-configuration of the acrylamide moiety confirmed experimentally?
- Methodological Answer : The E-configuration is validated using:
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- H/C NMR : Assigns proton and carbon environments (e.g., furan/thiophene aromatic signals, acrylamide carbonyl resonance at ~165–170 ppm).
- Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What in vitro assays are used to evaluate biological activity (e.g., antioxidant or anti-inflammatory potential)?
- Methodological Answer : Common assays include:
- Nitric Oxide (NO) Scavenging : Sodium nitroprusside generates NO, quantified via Griess reagent.
- DPPH Radical Scavenging : Measures reduction of DPPH radicals at 517 nm.
- Cell-Based Assays (e.g., MTT for cytotoxicity): Validates activity in relevant cell lines .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Methodological Answer : Optimization strategies:
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Catalyst Tuning : Use of HOBt or DMAP to reduce side reactions.
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes decomposition.
- Purification Refinement : Gradient elution in HPLC or flash chromatography improves yield .
Q. How should researchers address contradictory data between spectroscopic characterization and computational modeling?
- Methodological Answer :
- Cross-Validation : Replicate experiments (e.g., NMR under varying conditions).
- DFT Calculations : Compare experimental H NMR shifts with predicted values.
- Alternative Techniques : Use X-ray crystallography or 2D NMR (e.g., COSY, HSQC) to resolve ambiguities .
Q. What mechanistic insights explain the compound’s bioactivity (e.g., anticancer or anti-inflammatory)?
- Methodological Answer :
- Enzyme Inhibition Assays : Test interactions with targets like COX-2 or HDACs via fluorometric/colorimetric kits.
- Molecular Docking : Simulate binding affinities to active sites (e.g., using AutoDock Vina).
- Covalent Binding Studies : Probe acrylamide’s reactivity with thiols (e.g., glutathione depletion assays) .
Q. How can structural modifications enhance pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Derivatization : Introduce polar groups (e.g., sulfonamides, hydroxyls) to improve water solubility.
- Prodrug Design : Mask acrylamide with ester/amide pro-moieties for controlled release.
- LogP Optimization : Balance lipophilicity via substituent tuning (e.g., replacing thiophene with pyridine) .
Q. What strategies mitigate stability issues during storage?
- Methodological Answer :
Q. How does the compound’s electronic structure influence its reactivity in materials science applications?
- Methodological Answer :
- DFT Studies : Analyze HOMO/LUMO levels to predict charge-transfer behavior.
- Electrochemical Testing : Cyclic voltammetry to assess redox potentials.
- Polymer Integration : Copolymerize with conductive monomers (e.g., EDOT) for enhanced conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
